N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(oxan-4-yl)pyrrolidin-3-amine
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Overview
Description
N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[4,3-a]pyrazine core, which is a fused heterocyclic system, and a pyrrolidine ring substituted with an oxane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(oxan-4-yl)pyrrolidin-3-amine typically involves multiple steps:
Formation of the Triazolo[4,3-a]pyrazine Core: This step often starts with the cyclization of appropriate precursors such as hydrazine derivatives and pyrazine carboxylic acids under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amine precursors and suitable electrophiles.
Attachment of the Oxane Group: The oxane group is typically introduced through nucleophilic substitution reactions where a hydroxyl group reacts with an oxirane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the nitrogen atoms in the triazolo[4,3-a]pyrazine core.
Reduction: Reduction reactions can target the triazolo[4,3-a]pyrazine core, potentially converting it to a dihydro derivative.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazolo[4,3-a]pyrazine core and the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dihydrotriazolopyrazine.
Scientific Research Applications
N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(oxan-4-yl)pyrrolidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biological Studies: Used in studies to understand the interaction of triazolopyrazine derivatives with biological targets such as proteins and nucleic acids.
Chemical Biology: Employed as a probe to study cellular processes and signaling pathways.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(oxan-4-yl)pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The triazolo[4,3-a]pyrazine core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to antibacterial or anticancer effects. The oxane and pyrrolidine groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridines: These compounds share the triazole ring but have a pyridine instead of a pyrazine ring.
Pyrazolopyrazines: Similar in structure but with a pyrazole ring fused to the pyrazine.
Imidazopyrazines: Contain an imidazole ring fused to the pyrazine.
Uniqueness
N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the oxane group and the specific positioning of the methyl group contribute to its unique reactivity and interaction with biological targets.
Properties
IUPAC Name |
3-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-11-18-19-15-14(16-5-7-21(11)15)17-12-2-6-20(10-12)13-3-8-22-9-4-13/h5,7,12-13H,2-4,6,8-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYMRZLUUXDUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2NC3CCN(C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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